5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-propylimidazo[1,2-c]quinazolin-3(2H)-one
Description
5-((2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-propylimidazo[1,2-c]quinazolin-3(2H)-one is a structurally complex heterocyclic compound featuring:
- An imidazo[1,2-c]quinazolin-3(2H)-one core, a fused bicyclic system associated with diverse pharmacological activities.
- A 2-propyl substituent at position 2, which may influence lipophilicity and metabolic stability.
- A thioether linkage connecting the core to a 2-oxoethyl group functionalized with a 4-(2-fluorophenyl)piperazine moiety. This piperazine substitution is commonly linked to CNS-targeting activity due to its affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
Properties
IUPAC Name |
5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-2-propyl-2H-imidazo[1,2-c]quinazolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O2S/c1-2-7-20-24(33)31-23(27-20)17-8-3-5-10-19(17)28-25(31)34-16-22(32)30-14-12-29(13-15-30)21-11-6-4-9-18(21)26/h3-6,8-11,20H,2,7,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDXKFFEAISVHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-propylimidazo[1,2-c]quinazolin-3(2H)-one typically involves multiple steps:
Formation of the Imidazoquinazolinone Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the imidazoquinazolinone scaffold.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the imidazoquinazolinone core is replaced by the piperazine derivative.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
Thioether Formation: The final step involves the formation of the thioether linkage, which can be achieved by reacting the intermediate with a thiol under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The piperazine and fluorophenyl groups can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new functional groups.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Various Substituted Derivatives: From substitution reactions, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, the compound’s structure suggests potential interactions with various biological targets, making it a candidate for studying receptor-ligand interactions, enzyme inhibition, and other biochemical processes.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Its structural features are indicative of possible activity against neurological disorders, cancer, and infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-propylimidazo[1,2-c]quinazolin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific biological context but often include modulation of signaling pathways, inhibition of enzyme activity, or alteration of receptor function.
Comparison with Similar Compounds
Key Observations:
- Fluorophenyl Substitution: The target compound and analog share a 2-fluorophenyl group, which enhances metabolic stability and receptor binding selectivity compared to non-halogenated analogs .
- Heterocyclic Cores: The imidazoquinazolinone core (target) vs. triazoloquinazolinone (K17) vs. pyrazolopyrimidine (Example 76) suggests divergent pharmacological targets. Pyrazolopyrimidines are often kinase inhibitors, while quinazolinones exhibit anti-inflammatory or CNS activity .
- Thioether vs.
Physicochemical and Spectroscopic Properties
Key Observations:
- IR Data : K17’s hydroxyl (3789 cm⁻¹) and carbonyl (1097 cm⁻¹) peaks highlight polar functional groups absent in the target compound, suggesting differences in hydrogen-bonding capacity .
- Melting Point : Example 76’s high melting point (252–255°C) reflects its crystalline stability, likely due to extended aromaticity and halogen bonding .
Research Findings and Implications
Anti-inflammatory Potential: The target compound’s quinazolinone core aligns with K17’s anti-inflammatory activity, but its lack of hydroxyl groups may reduce efficacy compared to K17 .
CNS Targeting : The 2-fluorophenylpiperazine moiety is a hallmark of serotonin receptor ligands (e.g., atypical antipsychotics), suggesting neurological applications .
Metabolic Stability : The thioether group in the target compound may enhance resistance to oxidative metabolism compared to thiophene-containing analogs ().
Biological Activity
The compound 5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-propylimidazo[1,2-c]quinazolin-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of the title compound involves several steps, starting from saccharin and incorporating a piperazine moiety. The process typically includes:
- Formation of the Saccharin Moiety : The initial step involves reacting saccharin with 1-(2-fluorophenyl)piperazine in the presence of a base like potassium carbonate.
- Purification : The reaction mixture is purified using silica gel column chromatography.
- Final Compound Formation : The target compound is formed through further reactions involving thioether formation and propyl substitution on the imidazoquinazolinone framework.
This synthetic route is significant as it allows for modifications that can enhance biological activity or selectivity against specific targets .
Biological Activity
The biological activity of this compound is primarily linked to its structural components, particularly the piperazine and quinazolinone moieties, which have been associated with various pharmacological effects.
Antimicrobial and Antiproliferative Properties
Research indicates that derivatives containing the quinazolinone structure exhibit notable antimicrobial properties. For instance, compounds similar to those derived from quinazolinones have demonstrated effectiveness against Plasmodium berghei, a malaria parasite, showing promise in antimalarial activity at doses as low as 5 mg/kg in murine models .
Additionally, the incorporation of piperazine has been linked to anti-proliferative effects in cancer cell lines, suggesting that modifications to this scaffold could yield potent anticancer agents .
Structure-Activity Relationship (SAR)
The SAR studies highlight that:
- Piperazine Substituents : Variations in the piperazine ring can significantly influence the binding affinity and selectivity towards specific receptors or enzymes.
- Quinazolinone Modifications : Substituents at various positions on the quinazolinone ring can enhance or diminish biological activity. For example, modifications at the N3 position have been shown to be crucial for maintaining antimalarial efficacy .
Case Studies
Several studies have investigated similar compounds with promising results:
- Antimalarial Activity : A study demonstrated that certain 4-quinazolinone derivatives exhibited strong activity against Plasmodium berghei, with one compound achieving a 100% cure rate at higher doses .
- Nucleoside Transporter Inhibition : Another investigation focused on analogues of compounds containing piperazine and quinazolinone structures, revealing their potential as selective inhibitors of equilibrative nucleoside transporters (ENTs), which are vital for nucleotide metabolism and cancer therapy .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-propylimidazo[1,2-c]quinazolin-3(2H)-one?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Piperazine coupling : Reacting 2-fluorophenylpiperazine derivatives with chloroacetyl intermediates under reflux in ethanol or dimethylformamide (DMF) .
- Thioether formation : Using thiourea or mercapto intermediates in the presence of triethylamine as a base to facilitate nucleophilic substitution .
- Cyclization : Optimizing temperature (70–100°C) and solvent polarity (e.g., chloroform or DMF) to promote imidazoquinazolinone ring closure .
Q. Critical Conditions :
| Parameter | Optimal Range |
|---|---|
| Temperature | 70–100°C |
| Solvent | DMF/Chloroform |
| Catalyst | Triethylamine |
| Reaction Time | 5–12 hours |
Yield and purity depend on strict anhydrous conditions and inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How can researchers characterize the compound’s structure and ensure purity for in vitro studies?
Methodological Answer: Combine multiple analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl, propyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₉H₂₈FN₅O₂S) and detect isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
For trace impurities, employ LC-MS to identify by-products (e.g., unreacted piperazine intermediates) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer: Contradictions often arise from tautomerism or crystallographic disorder. Strategies include:
- 2D NMR (COSY, NOESY) : Resolve overlapping signals by mapping proton-proton correlations .
- X-ray Crystallography : Resolve ambiguous substituent orientations (e.g., fluorophenyl group spatial arrangement) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF) .
Example : If a thiourea intermediate’s ¹³C NMR conflicts with expected values, cross-validate via IR spectroscopy (C=S stretch at ~1250 cm⁻¹) .
Q. What experimental strategies are recommended for assessing the compound’s bioactivity and target interactions?
Methodological Answer:
- Enzyme Inhibition Assays : Test phosphodiesterase (PDE) inhibition using fluorescence polarization (e.g., PDE5 isoform) .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (Kₐ/Kₐ) to receptors like serotonin or dopamine transporters .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
Data Interpretation : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values and assess competitive vs. noncompetitive inhibition .
Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties?
Methodological Answer: Focus on modifying key pharmacophores:
- Piperazine Substitution : Replace 2-fluorophenyl with 4-fluorophenyl to enhance receptor selectivity .
- Thioether Linker : Introduce methyl groups to improve metabolic stability .
- Imidazoquinazolinone Core : Explore halogenation (Cl/Br) to modulate lipophilicity (logP) .
Q. SAR Table :
| Modification | Biological Impact | Reference |
|---|---|---|
| 4-Fluorophenyl (vs. 2-F) | Increased PDE5 affinity | |
| Methyl-thioether | Enhanced plasma stability | |
| Propyl → Hexyl chain | Improved BBB penetration |
Q. What computational methods are effective for predicting pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier (BBB) permeability using PAMPA assays .
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (optimal range: 2–4), polar surface area (<90 Ų), and CYP450 inhibition .
- Docking Studies (AutoDock Vina) : Model binding modes with PDE5 or serotonin receptors to prioritize analogs .
Validation : Compare in silico predictions with in vivo pharmacokinetic data (e.g., rat plasma clearance) .
Q. How can researchers optimize solubility for in vitro assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) or ethanol for stock solutions; dilute in PBS (pH 7.4) .
- Micellar Formulations : Incorporate poloxamers (e.g., P407) to enhance aqueous solubility .
- pH Adjustment : For ionizable groups (e.g., piperazine), test solubility at pH 4–8 using shake-flask methods .
Q. What protocols are recommended for evaluating compound stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products .
- Lyophilization : Assess freeze-dried formulations for long-term storage (-80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
